1H-1,2,3-Triazole-4-carboxylic acid, 5-(4-pyridinylamino)-
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Overview
Description
1H-1,2,3-Triazole-4-carboxylic acid, 5-(4-pyridinylamino)- is a heterocyclic compound that features a triazole ring fused with a carboxylic acid group and a pyridinylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and controlled synthesis of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(4-pyridinylamino)- with high yields and purity . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-4-carboxylic acid, 5-(4-pyridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxylic acid, 5-(4-pyridinylamino)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 5-(4-pyridinylamino)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1,2,4-Triazole-3-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness: 1H-1,2,3-Triazole-4-carboxylic acid, 5-(4-pyridinylamino)- is unique due to the presence of the pyridinylamino group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s ability to interact with biological targets and increases its potential for therapeutic applications .
Properties
CAS No. |
70292-34-1 |
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Molecular Formula |
C8H7N5O2 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-(pyridin-4-ylamino)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N5O2/c14-8(15)6-7(12-13-11-6)10-5-1-3-9-4-2-5/h1-4H,(H,14,15)(H2,9,10,11,12,13) |
InChI Key |
WHTOEHHCKTWONN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC2=NNN=C2C(=O)O |
Origin of Product |
United States |
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